N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea
Overview
Description
N-(4-Chloro-3-nitrophenyl)-N’-(2-[(2-furylmethyl)thio]ethyl)urea is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group and a furylmethylthioethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-N’-(2-[(2-furylmethyl)thio]ethyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 4-chloro-3-nitrophenyl isocyanate from 4-chloro-3-nitroaniline through a reaction with phosgene.
Coupling Reaction: The intermediate is then reacted with 2-[(2-furylmethyl)thio]ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-N’-(2-[(2-furylmethyl)thio]ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furylmethylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-N’-(2-[(2-furylmethyl)thio]ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Chloro-3-nitrophenyl)-N’-(2-[(2-furylmethyl)thio]ethyl)urea exerts its effects is dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, while its anticancer properties could be related to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenyl isocyanate: Shares the chlorinated nitrophenyl group but lacks the furylmethylthioethyl moiety.
N-(4-Chloro-3-nitrophenyl)-N’-methylurea: Similar structure but with a methyl group instead of the furylmethylthioethyl group.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-(furan-2-ylmethylsulfanyl)ethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c15-12-4-3-10(8-13(12)18(20)21)17-14(19)16-5-7-23-9-11-2-1-6-22-11/h1-4,6,8H,5,7,9H2,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXRITVTPEWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381428 | |
Record name | AG-G-59007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-92-1 | |
Record name | AG-G-59007 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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